N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
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Overview
Description
N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic compound characterized by its unique chemical structure This compound features a methoxyphenyl group, an azepane ring, a methylthio group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the azepane ring, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The methylthio group can be introduced via nucleophilic substitution, and the final acetamide moiety is formed through acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide shares structural similarities with other azepane derivatives and acetamide compounds.
- Compounds like this compound may have similar functional groups but differ in their overall structure and properties.
Uniqueness
- The unique combination of functional groups in this compound imparts distinct chemical and biological properties.
- Its specific arrangement of atoms and functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-[3-(4-methoxyphenyl)azepan-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-15(23)21-19(11-13-26-3)20(24)22-12-5-4-6-17(14-22)16-7-9-18(25-2)10-8-16/h7-10,17,19H,4-6,11-14H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOSSXUARRBTLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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